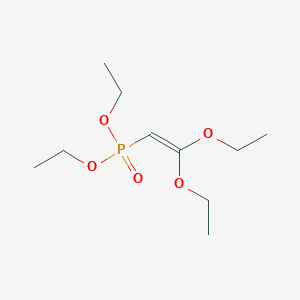

Diethyl 2,2-diethoxyvinylphosphonate

Description

BenchChem offers high-quality Diethyl 2,2-diethoxyvinylphosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2,2-diethoxyvinylphosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

34159-39-2 |

|---|---|

Molecular Formula |

C10H21O5P |

Molecular Weight |

252.24 g/mol |

IUPAC Name |

2-diethoxyphosphoryl-1,1-diethoxyethene |

InChI |

InChI=1S/C10H21O5P/c1-5-12-10(13-6-2)9-16(11,14-7-3)15-8-4/h9H,5-8H2,1-4H3 |

InChI Key |

ZICVSLPURHACID-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=CP(=O)(OCC)OCC)OCC |

Origin of Product |

United States |

Foundational & Exploratory

The Duality of Reactivity: An In-depth Technical Guide to Diethyl (2,2-diethoxyvinyl)phosphonate as a Ketene Acetal Analogue

For researchers, medicinal chemists, and professionals in drug development, the quest for versatile and reactive building blocks is perpetual. Among the myriad of reagents available to the modern synthetic chemist, those possessing dual or paradoxical reactivity hold a special allure, offering pathways to complex molecular architectures that might otherwise be difficult to access. Diethyl (2,2-diethoxyvinyl)phosphonate presents such a fascinating case. Structurally, it is a ketene acetal, a class of compounds renowned for their electron-rich nature and nucleophilic character at the β-carbon. However, the potent electronic influence of the phosphonate moiety dramatically reshapes its reactivity profile, transforming it into a powerful electrophilic synthon. This guide provides an in-depth exploration of this duality, offering both a theoretical framework and practical insights into the synthesis and application of this remarkable reagent.

The Ketene Acetal Paradigm and the Influence of the Phosphonate Group

Ketene acetals are characterized by a carbon-carbon double bond substituted with two alkoxy groups at one of the carbons. This arrangement leads to a significant increase in the electron density of the double bond, rendering the β-carbon strongly nucleophilic. Consequently, ketene acetals readily react with a wide range of electrophiles, participating in reactions such as alkylations, acylations, and conjugate additions to electron-deficient alkenes.

In stark contrast, the diethyl phosphonate group is a powerful electron-withdrawing group. When attached to a vinyl system, it reverses the expected polarity of the double bond. In the case of diethyl (2,2-diethoxyvinyl)phosphonate, the phosphorus atom draws electron density away from the C=C bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This electronic tug-of-war is the cornerstone of its unique reactivity.

Synthesis of Diethyl (2,2-diethoxyvinyl)phosphonate

A reliable method for the preparation of diethyl (2,2-diethoxyvinyl)phosphonate involves the reaction of the lithium salt of diethyl phosphonomethane with an excess of triethyl orthoformate. The diethyl (lithiomethyl)phosphonate can be generated in situ by treating diethyl methylphosphonate with a strong base such as n-butyllithium in an ethereal solvent at low temperature.

Experimental Protocol: Synthesis of Diethyl (2,2-diethoxyvinyl)phosphonate

Materials:

-

Diethyl methylphosphonate

-

n-Butyllithium (in hexanes)

-

Triethyl orthoformate

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (oven-dried)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a stirred solution of diethyl methylphosphonate (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithium salt.

-

To this solution, add triethyl orthoformate (3 equivalents) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford diethyl (2,2-diethoxyvinyl)phosphonate as a colorless oil.

The Predominant Reactivity: A Potent Michael Acceptor

The most well-documented and synthetically useful aspect of diethyl (2,2-diethoxyvinyl)phosphonate's reactivity is its role as a Michael acceptor. The electron-deficient nature of the β-carbon makes it highly susceptible to conjugate addition by a wide array of nucleophiles.

This reaction provides a versatile route to a variety of functionalized phosphonates, which are valuable intermediates in organic synthesis and medicinal chemistry.

| Nucleophile (Nu⁻) | Product Structure | Typical Yield (%) |

| R₂CuLi (Gilman reagents) | R-CH(P(O)(OEt)₂)-CH(OEt)₂ | 70-90 |

| RMgX (Grignard reagents) | R-CH(P(O)(OEt)₂)-CH(OEt)₂ | 60-85 |

| RNH₂ (Primary amines) | RNH-CH(P(O)(OEt)₂)-CH(OEt)₂ | 80-95 |

| RSH (Thiols) | RS-CH(P(O)(OEt)₂)-CH(OEt)₂ | 85-98 |

| Malonate esters | (EtO₂C)₂CH-CH(P(O)(OEt)₂)-CH(OEt)₂ | 75-90 |

Experimental Protocol: Michael Addition of a Thiol

Materials:

-

Diethyl (2,2-diethoxyvinyl)phosphonate

-

Thiophenol

-

Triethylamine

-

Dichloromethane (DCM)

Procedure:

-

To a solution of diethyl (2,2-diethoxyvinyl)phosphonate (1 equivalent) in DCM at 0 °C, add thiophenol (1.1 equivalents).

-

Add triethylamine (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired adduct.

Unveiling Ketene Acetal Character: Cycloaddition Reactions

While its behavior as a Michael acceptor is dominant, diethyl (2,2-diethoxyvinyl)phosphonate can also participate in cycloaddition reactions, a domain where ketene acetals are known to be reactive partners. However, consistent with its electron-poor nature, it typically acts as the dienophile or the ketenophile in these transformations, reacting with electron-rich dienes or other nucleophilic partners.

A notable example is its participation in [4+2] cycloadditions (Diels-Alder reactions) with electron-rich dienes such as Danishefsky's diene. In this context, the phosphonate-substituted double bond serves as the dienophile.

Furthermore, in [2+2] cycloadditions, it can react with electron-rich alkenes, such as enamines, where it again functions as the electrophilic component. These reactions provide access to functionalized cyclobutane derivatives.

The Absent Nucleophilicity: Reactivity with Electrophiles

A defining characteristic of a typical ketene acetal is its reaction with electrophiles at the β-carbon. However, for diethyl (2,2-diethoxyvinyl)phosphonate, this reactivity is largely absent. The strong electron-withdrawing effect of the phosphonate group deactivates the β-position towards electrophilic attack. Any attempt to protonate or alkylate this position would lead to a highly unstable carbocation adjacent to the electron-withdrawing phosphonate group, a thermodynamically unfavorable scenario. Extensive literature searches reveal a lack of examples where this compound acts as a nucleophile towards common electrophiles, reinforcing the notion that its ketene acetal character is electronically suppressed.

Applications in Organic Synthesis and Drug Development

The synthetic utility of diethyl (2,2-diethoxyvinyl)phosphonate lies in the versatile transformations of its reaction products. The adducts from Michael additions and cycloadditions are rich in functionality and can be further elaborated into a variety of complex molecular scaffolds.

-

Synthesis of α-Amino Phosphonic Acids: The adducts from the addition of amines can be hydrolyzed to afford α-amino phosphonic acids, which are important analogues of natural α-amino acids with diverse biological activities.

-

Precursors to Heterocycles: The cycloadducts can serve as precursors for the synthesis of various heterocyclic systems.

-

Horner-Wadsworth-Emmons Reagents: The Michael adducts, being phosphonates themselves, can be deprotonated and used in Horner-Wadsworth-Emmons reactions to generate new carbon-carbon double bonds.

The phosphonate moiety is a key pharmacophore in many approved drugs and drug candidates, valued for its ability to mimic phosphate groups, act as a transition-state analogue inhibitor of enzymes, and improve pharmacokinetic properties. The use of diethyl (2,2-diethoxyvinyl)phosphonate provides a strategic entry point for the incorporation of this important functional group into complex molecules, making it a valuable tool for drug discovery and development professionals.

Conclusion

Diethyl (2,2-diethoxyvinyl)phosphonate is a prime example of how a single functional group can dramatically alter the intrinsic reactivity of a molecule. While its structure suggests the nucleophilic character of a ketene acetal, its electronic nature is dominated by the powerful electron-withdrawing phosphonate group. This electronic reversal transforms it into a potent electrophile, primarily engaging in Michael additions and acting as the electron-poor component in cycloaddition reactions. For the synthetic chemist, understanding this duality is key to unlocking its full potential as a versatile and valuable building block for the construction of complex and biologically relevant molecules. By moving beyond simple structural analogies and embracing the underlying electronic principles, researchers can harness the unique reactivity of this and other similarly "paradoxical" reagents to drive innovation in chemical synthesis and drug discovery.

References

At the time of generation, direct, citable protocols for the synthesis and specific reactions of diethyl (2,2-diethoxyvinyl)phosphonate were synthesized from general principles of organophosphorus chemistry found in the broader chemical literature. For specific applications and detailed procedures, researchers are encouraged to consult primary research articles and comprehensive organic synthesis databases.

An In-depth Technical Guide to the Mechanism of Electrophilic Attack on Diethyl 2,2-diethoxyvinylphosphonate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of electrophilic attack on diethyl 2,2-diethoxyvinylphosphonate. This unique molecule, possessing both a ketene acetal and a vinylphosphonate moiety, exhibits a rich and nuanced reactivity profile. This document will delve into the electronic structure of the molecule, elucidating the factors that govern its susceptibility to electrophilic reagents. We will explore the mechanisms of key electrophilic reactions, including halogenation, acid-catalyzed hydrolysis, and acylation, supported by mechanistic diagrams and established experimental protocols. This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug development, providing the foundational knowledge required to effectively utilize this versatile reagent.

Introduction: The Unique Reactivity of Diethyl 2,2-diethoxyvinylphosphonate

Diethyl 2,2-diethoxyvinylphosphonate is a multifunctional organophosphorus compound of significant interest in synthetic chemistry. Its structure, featuring an electron-rich ketene acetal functionality directly attached to a vinylphosphonate group, imparts a unique reactivity profile that makes it a valuable precursor for the synthesis of a variety of complex molecules. The interplay between the electron-donating diethoxy groups and the electron-withdrawing phosphonate moiety governs the regioselectivity and stereoselectivity of its reactions, particularly with electrophiles.

The ketene acetal portion of the molecule renders the β-carbon highly nucleophilic, making it the primary site for electrophilic attack. The phosphonate group, on the other hand, can influence the stability of intermediates and transition states, and provides a handle for further synthetic transformations. Understanding the mechanisms of electrophilic attack on this substrate is paramount for harnessing its full synthetic potential.

Electronic Structure and Reactivity

The reactivity of diethyl 2,2-diethoxyvinylphosphonate towards electrophiles is dictated by its electronic structure. The two ethoxy groups on the β-carbon are strong π-donors, significantly increasing the electron density of the carbon-carbon double bond. This makes the β-carbon highly susceptible to attack by electrophiles. The diethyl phosphonate group is a moderate electron-withdrawing group, which polarizes the double bond, further enhancing the nucleophilicity of the β-carbon.

The resonance structures below illustrate the electron-rich nature of the β-carbon:

Caption: Resonance contributors illustrating the high electron density at the β-carbon.

This inherent polarization makes the molecule behave as a strong nucleophile, readily reacting with a variety of electrophiles.

Electrophilic Halogenation: Addition of Bromine

The reaction of diethyl 2,2-diethoxyvinylphosphonate with halogens, such as bromine, is a classic example of an electrophilic addition reaction. The high electron density of the double bond facilitates the polarization of the Br-Br bond, leading to the formation of a bromonium ion intermediate.

Mechanism of Bromination

The mechanism proceeds in a stepwise manner:

-

Electrophilic Attack: The π-electrons of the vinylphosphonate attack one of the bromine atoms, displacing a bromide ion and forming a cyclic bromonium ion intermediate. The attack occurs at the β-carbon due to its higher nucleophilicity.

-

Nucleophilic Opening: The bromide ion then attacks one of the carbons of the bromonium ion in an anti-fashion, leading to the opening of the three-membered ring. Due to steric hindrance and the electronic influence of the phosphonate group, the attack is expected to occur at the α-carbon.

Caption: Proposed mechanism for the electrophilic addition of bromine.

Experimental Protocol: Bromination of a Ketene Acetal Analogue

Materials:

-

Diethyl 2,2-diethoxyvinylphosphonate

-

Bromine

-

Carbon tetrachloride (or another inert solvent like dichloromethane)

-

5% Sodium carbonate solution

-

Anhydrous calcium chloride

Procedure:

-

Dissolve diethyl 2,2-diethoxyvinylphosphonate (1 mole equivalent) in carbon tetrachloride in a three-necked flask equipped with a stirrer, a dropping funnel, and a reflux condenser.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of bromine (1 mole equivalent) in carbon tetrachloride from the dropping funnel with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Wash the reaction mixture with 5% sodium carbonate solution to remove any unreacted bromine and HBr.

-

Wash with water and dry the organic layer over anhydrous calcium chloride.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.

Quantitative Data Summary (Analogous Reactions):

| Reactant | Product | Yield (%) | Reference |

| Vinyl Acetate | Bromoacetaldehyde diethyl acetal | 62-64 | [1] |

| Functionalized ketene dithioacetals | α-bromo ketene dithioacetals | Excellent | [2][3] |

Acid-Catalyzed Hydrolysis

The ketene acetal functionality of diethyl 2,2-diethoxyvinylphosphonate is susceptible to hydrolysis under acidic conditions to yield diethyl acetylphosphonate. This reaction is of synthetic importance as it provides access to β-ketophosphonates.

Mechanism of Hydrolysis

The hydrolysis proceeds through a well-established mechanism for acetal hydrolysis:

-

Protonation: The reaction is initiated by the protonation of one of the ethoxy oxygen atoms by an acid catalyst (e.g., HCl).

-

Formation of an Oxonium Ion: The protonated ethoxy group is a good leaving group and departs as ethanol, forming a resonance-stabilized oxonium ion.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

-

Deprotonation: A final deprotonation step yields a hemiacetal intermediate.

-

Repeat of the Process: The second ethoxy group is subsequently removed through a similar sequence of protonation, elimination of ethanol, and nucleophilic attack by water, ultimately leading to the formation of the ketone.

Caption: Stepwise mechanism of the acid-catalyzed hydrolysis.

Studies on the acid-catalyzed hydrolysis of the closely related diethyl 2,2-diethoxyethylphosphonate have shown that the reaction follows an A1-type mechanism, with the inductive effect of the phosphonate group having a minor influence on the reaction rate.[4]

Experimental Protocol: Hydrolysis of Diethyl Arylphosphonates (Analogous)

The following is a general procedure for the acid-catalyzed hydrolysis of diethyl arylphosphonates, which can be adapted for diethyl 2,2-diethoxyvinylphosphonate.[5][6]

Materials:

-

Diethyl 2,2-diethoxyvinylphosphonate

-

Concentrated Hydrochloric Acid

-

Water

Procedure:

-

To a round-bottom flask, add diethyl 2,2-diethoxyvinylphosphonate and a 6M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography.

Quantitative Data Summary (Analogous Reactions):

| Reactant | Product | Yield (%) | Reference |

| Diethyl phenylphosphonate | Phenylphosphonic acid | 85 | [5] |

| Diethyl p-tolylphosphonate | p-Tolylphosphonic acid | ~90 | [5] |

Electrophilic Acylation

The reaction of diethyl 2,2-diethoxyvinylphosphonate with acylating agents, such as acyl chlorides in the presence of a Lewis acid, is expected to proceed via electrophilic attack on the electron-rich β-carbon. This reaction would provide a route to 1,3-dicarbonyl phosphonates, which are valuable synthetic intermediates.

Proposed Mechanism of Acylation

The mechanism is analogous to a Friedel-Crafts acylation of an electron-rich alkene:

-

Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride, facilitating its departure and generating a highly electrophilic acylium ion.

-

Nucleophilic Attack: The β-carbon of the vinylphosphonate attacks the acylium ion. This step is regioselective due to the electronic effects of the ethoxy and phosphonate groups.

-

Loss of a Proton and Rearrangement: A proton is lost from the α-carbon, and subsequent tautomerization of the resulting enol ether would lead to the final β-keto phosphonate product.

Caption: Proposed mechanism for the electrophilic acylation.

Experimental Protocol: Acylation of α-Hydroxy-Benzylphosphonates (Analogous)

Materials:

-

Diethyl 2,2-diethoxyvinylphosphonate

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Triethylamine

-

Toluene (or another inert solvent)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve diethyl 2,2-diethoxyvinylphosphonate and triethylamine (1.1 equivalents) in toluene.

-

Cool the mixture to 0 °C.

-

Slowly add the acyl chloride (1.05 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.

-

Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Quantitative Data Summary (Analogous Reactions):

| Reactant | Product | Yield (%) | Reference |

| Diethyl α-hydroxy-benzylphosphonate | Acylated product | 69-97 | [7][8] |

Conclusion

Diethyl 2,2-diethoxyvinylphosphonate is a highly reactive and versatile substrate for electrophilic reactions. The electron-donating ethoxy groups activate the vinyl system, directing electrophilic attack to the β-carbon. This guide has detailed the proposed mechanisms for key electrophilic transformations, including halogenation, acid-catalyzed hydrolysis, and acylation. The provided experimental protocols, adapted from closely related systems, offer a practical starting point for researchers looking to explore the synthetic utility of this compound. A thorough understanding of these reaction mechanisms is crucial for the rational design of synthetic routes towards complex target molecules in the fields of medicinal chemistry and materials science.

References

-

PrepChem. (n.d.). Synthesis of diethyl vinylphosphonate. PrepChem.com. [Link]

-

Zhang, J., et al. (2013). Selective α-bromination of functionalized ketene dithioacetals. ResearchGate. [Link]

-

Organic Syntheses. (n.d.). Acetaldehyde, bromo-, diethyl acetal. Organic Syntheses Procedure. [Link]

-

Huynh, T. N. T., et al. (2023). Micelle-enabled bromination of α-oxo ketene dithioacetals: mild and scalable approach via enzymatic catalysis. Organic & Biomolecular Chemistry. [Link]

-

Bálint, J., et al. (2020). Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. Molecules. [Link]

-

Bodnár, Z., et al. (2007). The surprising diacylation of diethyl (ethoxycarbonylmethyl)phosphonate. ResearchGate. [Link]

-

Ojima, I., et al. (2023). Tandem addition of nucleophilic and electrophilic reagents to vinyl phosphinates: the stereoselective formation of organophosphorus compounds with congested tertiary carbons. RSC Advances. [Link]

-

Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses Procedure. [Link]

-

Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. Organic Syntheses Procedure. [Link]

-

Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules. [Link]

-

Bálint, J., et al. (2020). The acylation of diethyl α-hydroxy-arylmethylphosphonates 1a-d. ResearchGate. [Link]

-

NERT. (2020, December 27). Bromination of the ketal [Video]. YouTube. [Link]

-

Exploring the Synthesis and Properties of Diethyl Phosphonate. (2026, January 3). Medium. [Link]

-

Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868. [Link]

-

Kovács, L., et al. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules. [Link]

- Process for the preparation of vinylphosphonic acid diesters and vinylphosphonic acid. (1985).

-

a, B-Unsaturated Carbonyl Compounds. (n.d.). UCLA Chemistry and Biochemistry. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Micelle-enabled bromination of α-oxo ketene dithioacetals: mild and scalable approach via enzymatic catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. d-nb.info [d-nb.info]

- 7. Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Ascendancy of Vinylphosphonates: A Technical Guide to Synthesis and Application

Introduction: The Unique Versatility of Vinylphosphonates

Vinylphosphonates represent a pivotal class of organophosphorus compounds that have garnered significant attention from researchers, scientists, and drug development professionals. Their intrinsic chemical architecture, featuring a phosphorus-carbon bond directly attached to a vinyl group, imparts a unique combination of reactivity and stability. This duality makes them invaluable building blocks in a vast array of organic transformations and the cornerstone for the design of novel therapeutic agents and advanced materials.

This technical guide provides an in-depth exploration of the core aspects of vinylphosphonate chemistry. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental choices, offering field-proven insights into the synthesis and application of these versatile reagents. Every protocol and mechanistic discussion is grounded in authoritative scientific literature, ensuring a self-validating and trustworthy resource for the discerning researcher.

Core Synthetic Strategies: Mastering the Formation of the Vinylphosphonate Moiety

The construction of the vinylphosphonate scaffold can be achieved through several powerful synthetic methodologies. The choice of method is often dictated by the desired substitution pattern, stereochemistry, and the nature of the available starting materials. Here, we dissect two of the most robust and widely employed strategies: the Horner-Wadsworth-Emmons reaction and the hydrophosphonylation of alkynes.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Reliable Path to (E)-Vinylphosphonates

The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of alkene synthesis, and its application to the preparation of vinylphosphonates is particularly effective, typically yielding the thermodynamically favored (E)-isomer with high stereoselectivity.[1][2] The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.[1]

The increased nucleophilicity of phosphonate carbanions compared to their phosphonium ylide counterparts in the classical Wittig reaction allows for efficient reactions even with less reactive ketones.[2] Furthermore, the water-soluble nature of the phosphate byproduct greatly simplifies product purification.[2]

Mechanism of the Horner-Wadsworth-Emmons Reaction

The reaction proceeds through the initial deprotonation of a phosphonate reagent to form a stabilized carbanion. This nucleophile then adds to the carbonyl carbon of an aldehyde or ketone to form a tetrahedral intermediate. Subsequent collapse of this intermediate through a four-membered oxaphosphetane transition state yields the desired alkene and a phosphate byproduct. The stereochemical outcome is largely governed by the relative steric hindrance of the substituents in the transition state, which favors the formation of the (E)-alkene.[3]

Experimental Protocol: Synthesis of Diethyl Vinylphosphonate via HWE Reaction

This protocol details the synthesis of diethyl vinylphosphonate from tetraethyl methylenediphosphonate and formaldehyde, a common and efficient method for producing the unsubstituted vinylphosphonate.

-

Materials:

-

Tetraethyl methylenediphosphonate

-

Paraformaldehyde

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and stirring apparatus

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of tetraethyl methylenediphosphonate (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This step generates the phosphonate carbanion.

-

In a separate flask, depolymerize paraformaldehyde by heating to generate gaseous formaldehyde. Pass the formaldehyde gas through the stirred solution of the phosphonate carbanion at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure diethyl vinylphosphonate.

-

Hydrophosphonylation of Alkynes: An Atom-Economical Approach

The direct addition of a P-H bond across a carbon-carbon triple bond, known as hydrophosphonylation, offers an atom-economical route to vinylphosphonates. This method can be catalyzed by various transition metals, with palladium complexes being particularly effective.[4] The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions.

Mechanism of Palladium-Catalyzed Hydrophosphonylation

The catalytic cycle is believed to involve the oxidative addition of the H-P bond of the phosphite to the palladium(0) catalyst, forming a palladium(II) hydride species. Subsequent migratory insertion of the alkyne into the Pd-H or Pd-P bond, followed by reductive elimination, furnishes the vinylphosphonate and regenerates the active palladium(0) catalyst.

Experimental Protocol: Palladium-Catalyzed Hydrophosphonylation of Phenylacetylene

This protocol describes a representative procedure for the synthesis of diethyl (E)-styrylphosphonate from phenylacetylene and diethyl phosphite.

-

Materials:

-

Phenylacetylene

-

Diethyl phosphite

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Anhydrous toluene

-

Standard laboratory glassware and heating apparatus

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%).

-

Add anhydrous toluene, followed by phenylacetylene (1.0 equivalent), diethyl phosphite (1.2 equivalents), and triethylamine (1.5 equivalents).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired vinylphosphonate.

-

Table 1: Comparison of Synthetic Methods for Vinylphosphonates

| Feature | Horner-Wadsworth-Emmons Reaction | Hydrophosphonylation of Alkynes |

| Starting Materials | Phosphonate reagent, Aldehyde/Ketone | Alkyne, H-phosphonate |

| Typical Catalyst | Strong base (e.g., NaH, BuLi) | Transition metal (e.g., Pd, Ni, Rh) |

| Stereoselectivity | Predominantly (E)-alkenes[1] | Varies with catalyst and conditions |

| Atom Economy | Moderate | High |

| Functional Group Tolerance | Good | Generally good, but sensitive to some reducible groups |

| Key Advantage | High reliability for (E)-alkenes, well-established | Atom-economical, direct C-P bond formation |

The Reactive Landscape of Vinylphosphonates: A Gateway to Molecular Complexity

The electron-withdrawing nature of the phosphonate group renders the vinyl moiety susceptible to a variety of transformations, making vinylphosphonates versatile intermediates in organic synthesis.

Diels-Alder Reaction: Constructing Six-Membered Rings

Vinylphosphonates can act as competent dienophiles in Diels-Alder reactions, providing a direct route to phosphorylated cyclohexene derivatives.[5] These cyclic phosphonates are valuable precursors for the synthesis of complex natural products and biologically active molecules. The reaction typically proceeds under thermal conditions, although Lewis acid catalysis can sometimes be employed to enhance reactivity and stereoselectivity.

Experimental Protocol: Diels-Alder Reaction of Diethyl Vinylphosphonate with Furan

This protocol outlines a general procedure for the cycloaddition of diethyl vinylphosphonate with furan, a reactive diene.

-

Materials:

-

Diethyl vinylphosphonate

-

Furan

-

Sealed tube or high-pressure reaction vessel

-

Toluene

-

-

Procedure:

-

In a sealed tube, combine diethyl vinylphosphonate (1.0 equivalent) and a slight excess of furan (1.2 equivalents) in toluene.

-

Seal the tube and heat the mixture at 100-150 °C for 24-48 hours.

-

Monitor the reaction progress by NMR spectroscopy.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess furan.

-

The resulting cycloadduct can be purified by column chromatography if necessary. Note that the Diels-Alder adduct of furan is often in equilibrium with the starting materials, and the exo isomer is typically the thermodynamically favored product.[6]

-

Michael Addition: Formation of Carbon-Phosphorus and Heteroatom-Phosphorus Bonds

The polarized double bond of vinylphosphonates makes them excellent Michael acceptors, readily undergoing conjugate addition with a wide range of nucleophiles, including carbanions, amines, thiols, and alkoxides.[7][8] This reaction is a powerful tool for the formation of C-C, C-N, C-S, and C-O bonds at the β-position to the phosphorus atom.

Mechanism of Michael Addition to Vinylphosphonates

The reaction is initiated by the attack of a nucleophile on the β-carbon of the vinylphosphonate, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate furnishes the 1,4-addition product.[9]

Experimental Protocol: Michael Addition of Dimethyl Malonate to Diethyl Vinylphosphonate

This protocol provides a general method for the carbon-carbon bond-forming Michael addition.

-

Materials:

-

Diethyl vinylphosphonate

-

Dimethyl malonate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Dilute hydrochloric acid (HCl)

-

-

Procedure:

-

To a solution of sodium ethoxide (catalytic amount, e.g., 0.1 equivalents) in anhydrous ethanol, add dimethyl malonate (1.1 equivalents) and stir for 15 minutes at room temperature to generate the malonate enolate.

-

Add diethyl vinylphosphonate (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating for several hours, monitoring its progress by TLC.

-

Once the reaction is complete, neutralize the mixture with dilute HCl.

-

Remove the ethanol under reduced pressure.

-

Extract the residue with an organic solvent (e.g., dichloromethane), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by flash column chromatography.

-

Applications in Drug Development: The Phosphonate Advantage

The phosphonate group is a well-established bioisostere of the phosphate group, offering enhanced chemical and enzymatic stability. This property has been extensively exploited in the design of antiviral and anticancer agents.[10][11] Vinylphosphonates, in particular, serve as key intermediates in the synthesis of these and other medicinally important compounds.

Case Study: Synthesis of a Vinylphosphonate Analogue of FTY720 (Fingolimod)

FTY720 (Fingolimod) is an immunomodulating drug used to treat multiple sclerosis.[12] A vinylphosphonate analogue of FTY720 has been synthesized and shown to exhibit interesting biological activity, highlighting the potential of this scaffold in drug discovery.[13]

The synthesis of the (S)-FTY720 vinylphosphonate analogue involves a multi-step sequence, with a key Horner-Wadsworth-Emmons reaction to install the vinylphosphonate moiety.

Synthetic Workflow for an FTY720 Vinylphosphonate Analogue

Caption: Synthetic strategy for an FTY720 vinylphosphonate analogue.

Conclusion and Future Outlook

Vinylphosphonate reagents have firmly established their position as indispensable tools in modern organic synthesis. Their accessibility through robust synthetic methods like the Horner-Wadsworth-Emmons reaction and hydrophosphonylation, coupled with their versatile reactivity in cycloadditions and conjugate additions, provides chemists with a powerful platform for the construction of complex molecular architectures. The successful incorporation of the vinylphosphonate motif into drug candidates underscores their immense potential in medicinal chemistry.

Future research in this field is poised to focus on the development of novel catalytic systems for even more efficient and stereoselective syntheses. The exploration of new applications in materials science, such as the development of functional polymers and flame retardants, will undoubtedly continue to expand the utility of this remarkable class of compounds. As our understanding of the intricate interplay between structure and function deepens, vinylphosphonates are set to play an increasingly pivotal role in addressing challenges at the forefront of chemical and biomedical research.

References

-

Synthesis, antiviral activity and enzymatic phosphorylation of 9-phosphonopentenyl derivatives of guanine. (URL: [Link])

-

Synthesis of (S)-FTY720 vinylphosphonate analogues and evaluation of their potential as sphingosine kinase 1 inhibitors and activators. (URL: [Link])

-

Recent Progress in the Horner-Wadsworth-Emmons Reaction. (URL: [Link])

-

Synthesis of 5′-Methylene-Phosphonate Furanonucleoside Prodrugs: Application to D-2′-Deoxy-2′-α-fluoro-2′-β-C-methyl Nucleosides. (URL: [Link])

-

Synthesis of acyclic nucleoside phosphonates as antiviral compounds. (URL: [Link])

-

Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. (URL: [Link])

-

Horner–Wadsworth–Emmons reaction - Wikipedia. (URL: [Link])

-

Horner-Wadsworth-Emmons Reaction - YouTube. (URL: [Link])

-

Step-by-step mechanism of the Michael addition between diethyl malonate a.. - Filo. (URL: [Link])

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (URL: [Link])

-

An efficient oxa-Michael addition to diethyl vinylphosphonate under mild reaction conditions. (URL: [Link])

-

Michael Addition of Dimethyl Malonate | PDF | Amine | Chemical Reactions - Scribd. (URL: [Link])

-

Palladium catalysed hydroarylation of phenylacetylene with NaBPh 4 - ResearchGate. (URL: [Link])

-

THE OPTIMIZATION OF THE DIELS-ALDER REACTIONS OF 2,5-DISUBSTITUTED FURAN DERIVATIVES WITH FUNCTIONALIZED CHAINS. SYNTHETIC APPLI - LOCKSS. (URL: [Link])

-

Catalyst-free Diels–Alder reactions of vinylphosphonates with cyclopentadienones. (URL: [Link])

-

Discussion Addendum for: Palladium-Catalyzed Dehydrative Allylation of - Organic Syntheses Procedure. (URL: [Link])

-

intramolecular Diels-Alder cycloaddition on a furan ring - YouTube. (URL: [Link])

-

Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - PMC. (URL: [Link])

-

Palladium-Catalyzed Coupling of Dihalides 10-12 with Diethyl Phosphite a - ResearchGate. (URL: [Link])

-

Diels Alder Lab | PDF | Chemical Reactions | Organic Chemistry - Scribd. (URL: [Link])

-

Liquid-Phase Partial Hydrogenation of Phenylacetylene at Ambient Conditions Catalyzed by Pd-Fe-O Nanoparticles Supported on Silica - MDPI. (URL: [Link])

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Wittig-Horner Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 8. An efficient oxa-Michael addition to diethyl vinylphosphonate under mild reaction conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Step-by-step mechanism of the Michael addition between diethyl malonate a.. [askfilo.com]

- 10. Synthesis, antiviral activity and enzymatic phosphorylation of 9-phosphonopentenyl derivatives of guanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 5′-Methylene-Phosphonate Furanonucleoside Prodrugs: Application to D-2′-Deoxy-2′-α-fluoro-2′-β-C-methyl Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Anti-influenza Activity of Vinylphosphonic Acid (Co)polymers - PMC [pmc.ncbi.nlm.nih.gov]

Functional group tolerance of diethyl 2,2-diethoxyvinylphosphonate

An In-depth Technical Guide to the Functional Group Tolerance of Diethyl 2,2-diethoxyvinylphosphonate

Abstract

Diethyl 2,2-diethoxyvinylphosphonate is a versatile C2 building block, serving as a highly effective ketene acetal anion equivalent for the synthesis of α,β-unsaturated esters via the Horner-Wadsworth-Emmons (HWE) reaction. Its utility in complex molecule synthesis is critically dependent on its compatibility with a wide array of functional groups. This technical guide provides an in-depth analysis of the functional group tolerance of this reagent, offering field-proven insights into its reactivity, stability, and optimal reaction conditions. We will explore the causality behind experimental choices, describe self-validating protocols, and provide a framework for researchers, scientists, and drug development professionals to confidently employ this reagent in their synthetic endeavors.

Introduction: The Strategic Value of a Ketene Acetal Anion Equivalent

In modern organic synthesis, the Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone for the stereoselective formation of carbon-carbon double bonds.[1] Diethyl 2,2-diethoxyvinylphosphonate distinguishes itself from standard HWE reagents by acting as a precursor to a nucleophilic ketene acetal. Upon deprotonation, the resulting phosphonate-stabilized carbanion reacts with aldehydes or ketones. The key feature is that the subsequent elimination and aqueous workup sequence unmasks an α,β-unsaturated ester, effectively adding a CH-COOEt fragment to the carbonyl carbon.

Understanding the functional group tolerance is not merely an academic exercise; it is the central pillar upon which the strategic deployment of this reagent in multi-step synthesis rests. The ability to perform an HWE olefination on a complex substrate without resorting to extensive protecting group manipulations can dramatically shorten synthetic routes, improve overall yields, and reduce costs.

Core Reactivity and Mechanism

The primary reactivity pathway involves the deprotonation of the α-carbon (the CH2 group) situated between the phosphonate and the diethoxyvinyl moieties. This proton is rendered acidic by the powerful electron-withdrawing effect of the adjacent phosphonate group (P=O).

A moderately strong base, such as sodium hydride (NaH), is typically sufficient to generate the nucleophilic phosphonate carbanion.[1][2] This carbanion then engages in a nucleophilic attack on an electrophilic partner, most commonly an aldehyde or ketone. The resulting betaine intermediate rapidly rearranges into a four-membered oxaphosphetane ring. This intermediate is unstable and collapses, eliminating a water-soluble diethyl phosphate salt and forming the desired ketene acetal product. Crucially, hydrolysis of this ketene acetal during the reaction workup yields the final α,β-unsaturated ester. The reaction generally shows a high preference for the formation of the (E)-alkene, a selectivity driven by the thermodynamic stability of the reaction intermediates.[1][3]

Caption: Figure 1: Core HWE Reactivity Pathway

Comprehensive Functional Group Tolerance Analysis

The utility of diethyl 2,2-diethoxyvinylphosphonate is defined by its chemoselectivity. The following analysis categorizes functional groups based on their compatibility with typical HWE reaction conditions (e.g., NaH in THF, 0°C to RT).

Incompatible Functional Groups

These groups are inherently reactive towards the phosphonate carbanion or the basic conditions and will not survive the transformation unprotected.

-

Aldehydes & Ketones: These are the intended reaction partners. Their presence on the substrate will lead to the desired olefination reaction. They are "incompatible" in the sense that they cannot be passively carried through the reaction.[1][3]

-

Acids (Carboxylic, Sulfonic): The acidic proton will be immediately quenched by the base and the phosphonate carbanion, terminating the reaction. The substrate must be devoid of acidic protons more acidic than the phosphonate's α-proton.

-

Reactive Halides (e.g., Allylic, Benzylic, α-Halo Ketones): The phosphonate carbanion is a soft nucleophile and can participate in S_N2 reactions. These highly electrophilic halides will likely undergo alkylation in competition with the desired olefination.[1]

-

Epoxides: The carbanion can act as a nucleophile and open epoxide rings. This represents a significant competing reaction pathway.[4][5]

Conditionally Tolerated Functional Groups

These groups may be problematic under certain conditions or with specific substrates. Careful selection of the base, temperature, and reaction time is crucial for success.

-

Esters & Lactones: Generally tolerated under standard HWE conditions using NaH. Esters are significantly less electrophilic than aldehydes. However, the use of stronger, non-hindered bases (e.g., NaOEt) or elevated temperatures can promote competing Claisen-type self-condensation of the substrate. For sensitive substrates, milder conditions such as DBU/LiCl (Masamune-Roush conditions) are recommended.

-

Amides: Typically more stable than esters and well-tolerated. The N-H proton of primary and secondary amides will be deprotonated, requiring an additional equivalent of base.

-

Alcohols & Phenols: The acidic protons will be deprotonated by the base. This is usually not detrimental to the reaction, provided at least one extra equivalent of base is used per acidic proton. The resulting alkoxides are generally poor nucleophiles under these conditions. However, for precious substrates or to avoid potential side reactions, protection (e.g., as a silyl ether) is standard practice.

-

Thiols: Similar to alcohols, the acidic proton will be quenched. The resulting thiolate is more nucleophilic than an alkoxide and could potentially engage in a Michael addition to the vinylphosphonate moiety, though this is less common with this specific, more sterically hindered reagent.[6] Protection is advisable.

-

Nitriles: Generally compatible. The α-protons of nitriles are only weakly acidic and are not typically deprotonated by NaH in the presence of the more acidic phosphonate.

-

Nitroalkanes: The α-protons of nitroalkanes are acidic and can be deprotonated, potentially leading to side reactions. Substrates lacking α-protons (e.g., nitroarenes) are fully compatible.

Generally Tolerated Functional Groups

These groups are robust and inert under standard HWE conditions, requiring no special precautions.

-

Ethers (Alkyl, Aryl, Silyl): Ethers, including common protecting groups like TBDMS, TIPS, and MOM, are highly stable.

-

Alkenes & Alkynes: Isolated, non-activated C-C multiple bonds are completely inert.

-

Arenes & Heteroarenes: Both electron-rich and electron-deficient aromatic and heteroaromatic rings are compatible.

-

Halides (Aryl, Vinyl, non-activated Alkyl): These are stable and do not react.

-

Azides: Azides are excellent functional handles and are fully tolerated.[7]

-

Sulfones & Sulfonamides: These groups are stable under HWE conditions.

Summary Table of Functional Group Tolerance

| Functional Group | Class | Compatibility | Causality & Experimental Considerations |

| Aldehyde, Ketone | Carbonyl | Incompatible | Primary electrophilic partner for the HWE reaction. |

| Carboxylic Acid | Acid | Incompatible | Quenches base and carbanion; must be protected (e.g., as an ester). |

| Ester, Lactone | Carbonyl Deriv. | Conditional | Tolerated with NaH. Use milder bases (DBU/LiCl) to avoid Claisen side reactions. |

| Amide | Carbonyl Deriv. | Tolerated | Generally stable. Use extra base for N-H protons. |

| Alcohol, Phenol | Hydroxyl | Conditional | Deprotonated by base. Use >1 eq. of base or protect as a silyl ether. |

| Thiol | Thiol | Conditional | Deprotonated by base. Protection is recommended to prevent potential Michael addition. |

| Epoxide | Ether | Incompatible | Subject to nucleophilic ring-opening by the carbanion. |

| Alkyl/Aryl Halide | Halide | Tolerated | Non-activated halides are inert. Reactive halides (allylic, benzylic) will alkylate. |

| Alkene, Alkyne | Hydrocarbon | Tolerated | Inert unless activated (e.g., Michael acceptors). |

| Ether, Silyl Ether | Ether | Tolerated | Highly stable and robust under HWE conditions. |

| Nitrile | Cyano | Tolerated | Generally stable under standard HWE conditions. |

| Nitro (Aromatic) | Nitro | Tolerated | Stable. Aliphatic nitro groups with α-protons are conditional. |

| Azide | Azido | Tolerated | Inert and fully compatible. |

Experimental Protocol: Synthesis of Ethyl Cinnamate

This protocol describes a representative Horner-Wadsworth-Emmons reaction between diethyl 2,2-diethoxyvinylphosphonate and benzaldehyde.

Materials & Equipment

-

Diethyl 2,2-diethoxyvinylphosphonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice bath

-

Rotary evaporator, silica gel for column chromatography

Step-by-Step Procedure

-

Preparation: A 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is flame-dried and cooled to room temperature under a stream of nitrogen.

-

Base Suspension: Sodium hydride (0.44 g, 11.0 mmol, 1.1 eq) is carefully weighed and transferred to the flask. The mineral oil is removed by washing with anhydrous hexanes (3 x 5 mL), followed by careful decantation of the solvent. Anhydrous THF (20 mL) is added to the flask.

-

Carbanion Formation: The suspension is cooled to 0°C in an ice bath. A solution of diethyl 2,2-diethoxyvinylphosphonate (2.54 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL) is added dropwise via a dropping funnel over 15 minutes. The mixture is stirred at 0°C for 30 minutes, during which time hydrogen gas evolution should cease.

-

Aldehyde Addition: A solution of benzaldehyde (1.06 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL) is added dropwise to the reaction mixture at 0°C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. The reaction is stirred for 4-6 hours, monitoring for completion by TLC (thin-layer chromatography).

-

Workup: The reaction is cooled back to 0°C and carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl (20 mL).[2] The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 30 mL).

-

Purification: The combined organic layers are washed with water (20 mL) and then brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (e.g., 5% ethyl acetate in hexanes) to afford pure ethyl cinnamate.

Caption: Figure 2: General Experimental Workflow

Conclusion

Diethyl 2,2-diethoxyvinylphosphonate is a robust and reliable reagent for the synthesis of (E)-α,β-unsaturated esters. Its primary limitation is its high reactivity towards electrophilic carbonyls and other acidic or highly reactive functional groups. However, with a proper understanding of its reactivity profile, it demonstrates excellent tolerance for a wide range of common functionalities, including ethers, esters, amides, halides, and various aromatic systems. By carefully selecting reaction conditions—particularly the base and temperature—and employing protecting groups for incompatible moieties like alcohols and thiols, chemists can successfully integrate this powerful tool into the synthesis of complex, high-value molecules.

References

-

The mechanism behind enhanced reactivity of unsaturated phosphorus(v) electrophiles towards thiols. PMC, National Center for Biotechnology Information.[Link]

-

Tandem addition of nucleophilic and electrophilic reagents to vinyl phosphinates: the stereoselective formation of organophosphorus compounds with congested tertiary carbons. RSC Publishing.[Link]

-

Tandem addition of nucleophilic and electrophilic reagents to vinyl phosphinates: the stereoselective formation of organophosphorus. Semantic Scholar.[Link]

-

SYNTHESIS AND REACTIONS OF VINYLPHOSPHONATES BEARING ELECTRONEGATIVE SUBSTITUENTS. Chemistry Letters, Oxford Academic.[Link]

-

Nickel-Catalyzed Cross-Electrophile Vinylation of α-Chloro Phosphonates. The Journal of Organic Chemistry, ACS Publications.[Link]

-

Horner–Wadsworth–Emmons reaction. Wikipedia.[Link]

-

Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET.[Link]

-

preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Organic Syntheses Procedure.[Link]

-

Catalytic synthesis of (E)-α,β-unsaturated esters from aldehydes and 1,1-diethoxyethylene. Beilstein Journal of Organic Chemistry.[Link]

-

Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal.[Link]

-

Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes. ResearchGate.[Link]

-

Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction. MDPI.[Link]

-

Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. PMC, National Center for Biotechnology Information.[Link]

-

Catalytic synthesis of (E)-α,β-unsaturated esters from aldehydes and 1,1-diethoxyethylene. PMC, National Center for Biotechnology Information.[Link]

-

Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. MDPI.[Link]

-

Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses.[Link]

-

Post-polymerization functionalization of linear polyglycidol with diethyl vinylphosphonate. Chemical Communications, RSC Publishing.[Link]

-

DIETHYL (2,2-DIETHOXYETHYL)PHOSPHONATE. gsrs.ncats.nih.gov.[Link]

-

Azide-Modified Poly(diethyl vinylphosphonate) for Straightforward Graft-to Carbon Nanotube Functionalization. Wiley Online Library.[Link]

-

On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry.[Link]

-

Reaction of diethyl vinylphosphonate with octyl- and dodecylamines. ResearchGate.[Link]

-

diethyl (dichloromethyl)phosphonate. Organic Syntheses Procedure.[Link]

-

Diethyl vinylphosphonate. CAS Common Chemistry.[Link]

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Tandem addition of nucleophilic and electrophilic reagents to vinyl phosphinates: the stereoselective formation of organophosphorus compounds with congested tertiary carbons - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. The mechanism behind enhanced reactivity of unsaturated phosphorus(v) electrophiles towards thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

Methodological & Application

Application Note & Protocol: Synthesis of Phosphonate-Substituted Pyrimidines via Reaction of Amidines with Diethyl 2,2-Diethoxyvinylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of phosphonate-substituted pyrimidines through the reaction of amidines with diethyl 2,2-diethoxyvinylphosphonate. This application note details the underlying chemical principles, a step-by-step experimental protocol, and the significance of the resulting compounds in medicinal chemistry.

Introduction: The Importance of Phosphonate-Substituted Heterocycles

Phosphonate-containing heterocyclic compounds are of significant interest in drug discovery and development.[1][2][3] The phosphonate group can act as a stable mimic of phosphate or carboxylate moieties, and as a transition state analogue for the hydrolysis of esters and amides.[2] This bioisosteric replacement of a labile P-O bond with a more stable C-P bond enhances enzymatic stability and can lead to improved pharmacokinetic profiles.[1] Consequently, phosphonate derivatives have found applications as antiviral, antibacterial, anticancer, and anti-inflammatory agents. Pyrimidine scaffolds are also a cornerstone in medicinal chemistry, forming the core of many therapeutic agents. The combination of these two pharmacophores offers a promising avenue for the development of novel therapeutics.

Reaction Overview and Mechanism

The reaction of amidines with diethyl 2,2-diethoxyvinylphosphonate provides a direct route to 4-phosphonate-substituted pyrimidines. The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of the amidine attacks the β-carbon of the vinylphosphonate, followed by an intramolecular cyclization and subsequent elimination of ethanol and diethyl ether to afford the aromatic pyrimidine ring.

The proposed mechanism involves the initial formation of a Michael adduct, which then undergoes cyclization. The ethoxy groups on the vinylphosphonate serve as leaving groups to facilitate the aromatization of the pyrimidine ring.

Experimental Protocol

This protocol provides a general procedure for the reaction. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents:

-

Amidine hydrochloride (or free base)

-

Diethyl 2,2-diethoxyvinylphosphonate[4]

-

Sodium ethoxide (or other suitable base)

-

Anhydrous ethanol

-

Anhydrous toluene (or other suitable high-boiling solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Amidine Free Base (if starting from hydrochloride):

-

To a solution of amidine hydrochloride (1.0 eq) in anhydrous ethanol, add a solution of sodium ethoxide in ethanol (1.0 eq) dropwise at 0 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Filter off the precipitated sodium chloride and wash the solid with a small amount of cold anhydrous ethanol.

-

The resulting filtrate containing the amidine free base is used directly in the next step.

-

-

Cyclocondensation Reaction:

-

To the ethanolic solution of the amidine free base, add diethyl 2,2-diethoxyvinylphosphonate (1.0 - 1.2 eq).

-

If the amidine free base is used directly, dissolve it in anhydrous toluene.

-

Equip the round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) under an inert atmosphere.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the amidine.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired phosphonate-substituted pyrimidine.

-

Table 1: Representative Reaction Parameters

| Parameter | Recommended Range/Value | Rationale |

| Stoichiometry (Amidine:Vinylphosphonate) | 1:1 to 1:1.2 | A slight excess of the vinylphosphonate can help drive the reaction to completion. |

| Base | Sodium Ethoxide, Potassium tert-butoxide | A strong, non-nucleophilic base is required to deprotonate the amidine hydrochloride and facilitate the reaction. |

| Solvent | Ethanol, Toluene, Dioxane | The choice of solvent depends on the solubility of the reactants and the desired reaction temperature. |

| Temperature | 80 - 110 °C (Reflux) | Elevated temperatures are typically required to promote the cyclization and elimination steps. |

| Reaction Time | 4 - 24 hours | Reaction progress should be monitored to determine the optimal time. |

Characterization

The structure of the synthesized phosphonate-substituted pyrimidines should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for structural elucidation.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Diethyl 2,2-diethoxyvinylphosphonate and amidines can be irritating to the skin and eyes. Handle with care.

-

Sodium ethoxide is a strong base and is corrosive. Handle with caution.

-

Anhydrous solvents are flammable. Keep away from ignition sources.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure anhydrous conditions. Optimize the base and solvent. |

| Difficult purification | Use a different eluent system for chromatography. Consider recrystallization. | |

| Side Product Formation | Polymerization of the vinylphosphonate | Add the vinylphosphonate slowly to the reaction mixture. |

| Hydrolysis of reactants or products | Ensure strictly anhydrous conditions. |

Conclusion

The reaction of amidines with diethyl 2,2-diethoxyvinylphosphonate offers a versatile and efficient method for the synthesis of phosphonate-substituted pyrimidines. These compounds are valuable building blocks in medicinal chemistry with significant potential for the development of novel therapeutic agents. The provided protocol serves as a robust starting point for researchers in this field.

References

-

Sabat, N., Slavětínská, L. P., Klepetářová, B., & Hocek, M. (2016). C–H Phosphonation of Pyrrolopyrimidines: Synthesis of Substituted 7- and 9-Deazapurine-8-phosphonate Derivatives. The Journal of Organic Chemistry, 81(20), 9646–9657. [Link]

-

ACS Publications. (2016). Synthesis of Substituted 7- and 9-Deazapurine-8-phosphonate Derivatives. The Journal of Organic Chemistry. [Link]

-

Yadav, D. K., et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Scientific Reports, 12(1), 1-12. [Link]

-

Figshare. (2016). C–H Phosphonation of Pyrrolopyrimidines: Synthesis of Substituted 7- and 9‑Deazapurine-8-phosphonate Derivatives - The Journal of Organic Chemistry. [Link]

-

Kafarski, P., & Rymaszewska, A. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 679805. [Link]

-

Kafarski, P., & Rymaszewska, A. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry, 10, 1029199. [Link]

-

Ghoteimi, R., et al. (2020). Synthesis of Pyrimidine‐Containing Nucleoside β‐(R/S)‐Hydroxyphosphonate Analogues. Request PDF. [Link]

-

Semantic Scholar. (n.d.). Phosphorus Heterocycles and Their Biological Applications. [Link]

-

Olszewski, T. K. (n.d.). SYNTHESIS OF HETEROCYCLIC SUBSTITUTED PHOSPHONATES, PHOSPHONIC AND PHOSPHINIC ACIDS. [Link]

-

ResearchGate. (n.d.). Applications of phosphorus heterocycles (PHs). [Link]

-

ResearchGate. (2020). Synthesis of diethyl 2-{[3-(triethoxysilyl)propyl]amino}ethylphosphonate. [Link]

-

Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. [Link]

-

Arkivoc. (2012). A practical synthesis of diethyl 1-[(alkylamino)(cyano)methyl]vinylphosphonates. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of amidines. [Link]

-

Baszczyňski, O., et al. (2012). An efficient oxa-Michael addition to diethyl vinylphosphonate under mild reaction conditions. RSC Advances, 2(4), 1282-1284. [Link]

-

ResearchGate. (n.d.). The reaction of diethyl (diethoxymethyl)phosphonate (57) with o-aminophenol. [Link]

-

Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. [Link]

-

Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. [Link]

-

Fuhs, S. R., et al. (2015). Synthesis and Use of a Phosphonate-amidine to Generate an Anti-phosphoarginine Specific Antibody. Cell Chemical Biology, 22(10), 1357-1364. [Link]

-

Reddy, B. V. S., et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 25(22), 5488. [Link]

Sources

- 1. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 2. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. 2,2-二乙氧基乙基膦酸二乙酯 95% | Sigma-Aldrich [sigmaaldrich.cn]

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,2-Diethoxyvinylphosphonate Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for reactions involving 2,2-diethoxyvinylphosphonate, with a specific focus on overcoming the challenges posed by steric hindrance. The information presented here is curated from established chemical literature and practical laboratory experience to ensure scientific integrity and provide actionable solutions.

Section 1: Troubleshooting Guide for Sterically Hindered Reactions

Reactions involving 2,2-diethoxyvinylphosphonate can be challenging, especially when one or more reactants are sterically bulky. Low yields, incomplete conversion, and the formation of side products are common issues. This section provides a structured approach to troubleshooting these problems.

Issue 1: Low or No Yield in Horner-Wadsworth-Emmons (HWE) Reactions with Hindered Ketones or Aldehydes

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for alkene synthesis, offering advantages over the traditional Wittig reaction, such as the easy removal of the phosphate byproduct.[1][2] However, when reacting 2,2-diethoxyvinylphosphonate with sterically demanding ketones or aldehydes, the approach of the phosphonate carbanion to the carbonyl carbon can be severely impeded.

Potential Causes & Recommended Solutions:

| Potential Cause | Recommended Solution | Scientific Rationale |

| Insufficiently Reactive Ylide | 1. Use a Stronger, Non-nucleophilic Base: Employ bases like potassium hexamethyldisilazide (KHMDS) in conjunction with a crown ether (e.g., 18-crown-6) to fully deprotonate the phosphonate and increase the nucleophilicity of the resulting carbanion.[3] | Stronger bases ensure complete formation of the phosphonate carbanion, which is a more potent nucleophile. Crown ethers sequester the potassium cation, leading to a "naked" and more reactive anion. |

| 2. Modify the Phosphonate Ester: Consider using phosphonates with more electron-withdrawing groups, such as trifluoroethyl esters (Still-Gennari modification).[3][4] | Electron-withdrawing groups increase the acidity of the α-proton, facilitating deprotonation. They are also thought to influence the fragmentation of the intermediate, favoring the desired alkene product.[4] | |

| High Activation Energy Barrier due to Steric Clash | 1. Increase Reaction Temperature: Carefully and incrementally increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[1][3] Monitor the reaction closely for potential decomposition of starting materials or products. | Higher temperatures increase the kinetic energy of the reacting molecules, allowing them to overcome the repulsive forces associated with steric hindrance. |

| 2. Employ Masamune-Roush Conditions: The use of lithium chloride (LiCl) with a milder base, such as 1,8-diazabicycloundec-7-ene (DBU), can be effective for base-sensitive or sterically hindered substrates.[3] | LiCl is believed to coordinate to both the phosphonate and the carbonyl oxygen, pre-organizing the transition state and facilitating the addition. DBU is a non-nucleophilic base that is strong enough to deprotonate the phosphonate in the presence of LiCl. | |

| Unfavorable Reaction Kinetics | 1. Prolong Reaction Time: Allow the reaction to proceed for an extended period (e.g., 24-48 hours) to enable the sterically hindered components to react.[3] | For reactions with high activation energies, longer reaction times can lead to a higher overall conversion, assuming the reactants and products are stable under the reaction conditions. |

| 2. Change the Solvent: Switching to a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can sometimes enhance reaction rates.[3] | Polar aprotic solvents can better solvate the charged intermediates and transition states, potentially lowering the activation energy of the reaction. |

Experimental Protocol: Horner-Wadsworth-Emmons Reaction with a Hindered Ketone under Masamune-Roush Conditions

This protocol provides a general procedure for reacting a phosphonate with a sterically hindered ketone.

Materials:

-

2,2-Diethoxyvinylphosphonate (1.1 eq)

-

Hindered ketone (e.g., 2,2,6-trimethylcyclohexanone) (1.0 eq)

-

Lithium chloride (LiCl) (1.1 eq, dried under vacuum)

-

1,8-Diazabicycloundec-7-ene (DBU) (1.1 eq)

-

Anhydrous acetonitrile (solvent)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add lithium chloride and anhydrous acetonitrile.

-

Stir the suspension and add the 2,2-diethoxyvinylphosphonate, followed by the hindered ketone.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DBU dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[3]

Caption: Troubleshooting workflow for low yields in HWE reactions.

Issue 2: Low Conversion in Michael Additions to Hindered α,β-Unsaturated Systems

The Michael addition, or conjugate addition, of the phosphonate carbanion to a sterically hindered α,β-unsaturated ketone or ester can also be challenging.[5][6] The steric bulk on the Michael acceptor can prevent the nucleophilic attack at the β-carbon.

Potential Causes & Recommended Solutions:

| Potential Cause | Recommended Solution | Scientific Rationale |

| High Steric Hindrance at the β-Position | 1. Use a Lewis Acid Catalyst: Lewis acids such as Al(OTf)₃, Sc(OTf)₃, or Ca(OTf)₂ can activate the Michael acceptor by coordinating to the carbonyl oxygen.[7][8][9] This increases the electrophilicity of the β-carbon and can help to overcome steric repulsion. | Lewis acid coordination polarizes the α,β-unsaturated system, making the β-carbon a "harder" electrophilic center and more susceptible to nucleophilic attack. This can lower the activation energy of the addition.[10][11] |

| 2. Employ a More Reactive Phosphonate Nucleophile: As with the HWE reaction, using a stronger base to generate the phosphonate carbanion or modifying the phosphonate ester to be more electron-rich can increase its nucleophilicity. | A more reactive nucleophile will have a lower activation barrier for addition to the sterically encumbered Michael acceptor. | |

| Reversibility of the Michael Addition | 1. Lower Reaction Temperature: If the Michael addition is reversible, running the reaction at a lower temperature can favor the formation of the thermodynamically more stable product.[5] | While higher temperatures can help overcome the initial activation barrier, they can also promote the reverse reaction. Lower temperatures can trap the desired adduct. |

| 2. Use of a Protic Solvent or Additive: In some cases, the presence of a protic source (e.g., t-BuOH) can help to protonate the intermediate enolate, driving the reaction forward and preventing retro-Michael addition.[6] | Rapidly quenching the intermediate enolate prevents the reverse reaction from occurring. |

Experimental Protocol: Lewis Acid-Catalyzed Michael Addition

This protocol outlines a general procedure for a Lewis acid-catalyzed Michael addition of 2,2-diethoxyvinylphosphonate to a hindered enone.

Materials:

-

2,2-Diethoxyvinylphosphonate (1.2 eq)

-

Hindered α,β-unsaturated ketone (1.0 eq)

-

Lewis Acid (e.g., Sc(OTf)₃, 10 mol%)

-

Base (e.g., NaH, 1.1 eq)

-

Anhydrous THF (solvent)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add NaH and anhydrous THF.

-

Cool the suspension to 0 °C and slowly add a solution of 2,2-diethoxyvinylphosphonate in THF.

-

Stir the mixture at 0 °C for 30 minutes to generate the phosphonate carbanion.

-

In a separate flask, dissolve the hindered α,β-unsaturated ketone and the Lewis acid in anhydrous THF.

-

Cool the ketone/Lewis acid solution to -78 °C.

-